2,6-Diethylbenzoic acid

Steric hindrance Conformational analysis Benzoic acid derivatives

Source the non-negotiable 2,6-diethylphenyl building block for the commercial herbicide Pinoxaden. Generic substitutions with methyl or isopropyl analogs fail to deliver herbicidal activity, making this specific ortho-diethyl substitution pattern critical for your SAR and process chemistry programs. - Directly incorporated into the active ingredient's scaffold to ensure target biological efficacy. - Defined monoclinic C2 crystal lattice (a=20.2528 Å) enables reproducible co-crystal screening and solid-form IP. - Intermediate LogP (XLogP3=3.0) ensures efficient extraction and compatibility with automated purification systems.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 78114-07-5
Cat. No. B189034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylbenzoic acid
CAS78114-07-5
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C(=O)O
InChIInChI=1S/C11H14O2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyNIHOKFPCYMIIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylbenzoic Acid: Core Profile


2,6-Diethylbenzoic acid is a disubstituted aromatic carboxylic acid (C₁₁H₁₄O₂, MW 178.23 g/mol) characterized by two ethyl groups flanking the carboxyl function at the 2- and 6-positions [1]. The symmetric ortho-substitution creates a sterically congested environment around the carboxylic acid, which differentiates its physicochemical and reactivity profile from mono-alkyl or para-substituted benzoic acid analogs. The compound serves as a key intermediate for agrochemical active ingredients such as pinoxaden, where the 2,6-diethyl substitution pattern is directly incorporated into the final herbicide structure [2]. Its solid-state structure has been determined by single-crystal X-ray diffraction (monoclinic, space group C2) [3].

Why 2,6-Diethyl Is Irreplaceable


Generic substitution of 2,6-dialkylbenzoic acids is precluded by the profound impact of alkyl chain length on ring-substituent steric hindrance, conformational flexibility around the C(carboxyl)–C(aryl) bond, and resultant differences in crystallization behavior. The ethyl groups in 2,6-diethylbenzoic acid impose a larger rotational barrier for the carboxylic acid moiety compared to methyl congeners [1], affecting both solid-state packing (monoclinic C2 lattice [2]) and solution-phase reactivity. In the synthesis of the herbicide pinoxaden, the 2,6-diethyl-4-methylphenyl fragment is specifically required; attempts to replace it with a 2,6-dimethylphenyl analog are not documented in any registered agricultural patent for this active ingredient [3], underscoring that the ethyl substitution is structurally non-negotiable for target biological activity.

2,6-Diethylbenzoic Acid: Comparative Evidence


Steric Hindrance at Carboxyl Site

The steric demand imposed by the ortho substituents on the carboxylic acid group is directly reflected in the number of rotatable bonds and the computed Connolly surface area. 2,6-Diethylbenzoic acid possesses 3 rotatable bonds (two for ethyl groups, one for the carboxyl group) and a topological polar surface area (TPSA) of 37.3 Ų, whereas 2,6-dimethylbenzoic acid has only 1 rotatable bond beyond the carboxyl group and a TPSA of 37.3 Ų (identical TPSA but fewer rotatable bonds) [1]. The additional conformational freedom introduced by the ethyl chains increases the effective steric shield around the carboxyl carbon, which can be exploited to suppress unwanted nucleophilic attack at the carbonyl center in congested coupling reactions.

Steric hindrance Conformational analysis Benzoic acid derivatives

Lipophilicity vs. Analogs

The calculated lipophilicity (XLogP3) of 2,6-diethylbenzoic acid is 3.0 [1]. For comparison, 2,4,6-trimethylbenzoic (mesitoic) acid has an XLogP3 of 2.7, while 2,6-diisopropylbenzoic acid reaches an XLogP3 of 4.2 [1]. Thus, 2,6-diethylbenzoic acid occupies an intermediate lipophilicity window that can be critical for optimizing logD-driven properties such as passive membrane permeability and organic-aqueous partition in liquid-liquid extraction workflows.

Lipophilicity logP Membrane permeability

Crystal Packing Architecture

Single-crystal X-ray diffraction shows that 2,6-diethylbenzoic acid crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refines to R₁ = 0.053 for 2043 observed reflections [1]. In contrast, the 2,6-dimethylbenzic acid analog crystallizes in a different space group (commonly P2₁/c or triclinic) with distinct packing motifs due to the smaller methyl groups. The specific C2 packing of the diethyl compound ensures reproducible crystal habit and melting point, which is critical for formulation consistency and solid-phase synthesis applications.

Crystal engineering Solid-state properties X-ray diffraction

Pinoxaden Precursor Specificity

The herbicide pinoxaden is chemically defined as 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate [1]. The 2,6-diethyl-4-methylphenyl fragment is a direct downstream derivative of 2,6-diethylbenzoic acid (via reduction to the corresponding alcohol or Grignard chemistry). This specific substitution pattern is explicitly required for grass-weed control activity; no patent or registration dossier exists for a 2,6-dimethyl or 2,6-diisopropyl analog of pinoxaden with comparable field efficacy [1]. Therefore, for any research program targeting pinoxaden analogs, 2,6-diethylbenzoic acid is the mandatory aromatic acid building block.

Agrochemical intermediate Pinoxaden synthesis Herbicide precursor

2,6-Diethylbenzoic Acid: Application Scenarios


Pinoxaden Agrochemical Intermediate

2,6-Diethylbenzoic acid is the sole confirmed precursor for the 2,6-diethyl-4-methylphenyl moiety found in pinoxaden, a commercial post-emergence herbicide used in cereal crops [1]. Any synthesis project aimed at pinoxaden derivatives or SAR studies on phenylpyrazoline herbicides must source this specific compound, as methyl or isopropyl analogs have not demonstrated herbicidal activity in registered field trials [1].

Crystal Engineering and Solid-Form Screening

The well-defined monoclinic C2 crystal lattice of 2,6-diethylbenzoic acid (a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) [2] makes it a suitable candidate for co-crystal screening with basic co-formers where a reproducible packing motif is desired. The distinct long a-axis and layered packing differentiate it from common 2,6-dimethylbenzoic acid co-crystals, offering a unique solid-form landscape for intellectual property generation.

Synthesis of Hindered Amides and Esters

The enhanced steric bulk conferred by the two ortho-ethyl substituents (3 rotatable bonds, TPSA 37.3 Ų) [3] can be exploited to direct coupling reactions away from the carboxyl carbon when a more accessible electrophilic center is present elsewhere in the molecule. This property is valuable for sequential functionalization strategies where the hindered acid is activated last.

Lipophilicity-Tuned Extraction

With an XLogP3 of 3.0, 2,6-diethylbenzoic acid partitions efficiently into medium-polarity organic solvents (e.g., ethyl acetate, dichloromethane) while remaining sufficiently polar to be back-extracted into aqueous base [3]. This intermediate logP value avoids the irreversible binding to hydrophobic resins observed with the diisopropyl analog (XLogP3 4.2), making it the preferred choice for automated high-throughput purification systems.

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